molecular formula C18H21N3O3S2 B2741591 N-(4-(1-butyryl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 941944-51-0

N-(4-(1-butyryl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2741591
CAS No.: 941944-51-0
M. Wt: 391.5
InChI Key: YPZFRFQRLINXDO-UHFFFAOYSA-N
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Description

N-(4-(1-butyryl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5. The purity is usually 95%.
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Biological Activity

N-(4-(1-butyryl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula. Its molecular structure includes a pyrazole ring, a thiophene moiety, and a sulfonamide group, which are known to contribute to its biological properties.

Structural Formula

C18H20N2O2S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

Key Functional Groups

  • Pyrazole : Linked to anti-inflammatory and analgesic activities.
  • Thiophene : Known for various biological activities, including antimicrobial properties.
  • Methanesulfonamide : Often contributes to the inhibition of certain enzymes.
  • Cyclooxygenase Inhibition : Similar to other sulfonamide derivatives, this compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation pathways. This mechanism is critical for its potential use as an anti-inflammatory agent .
  • Antimicrobial Properties : Compounds containing thiophene rings have been shown to exhibit antimicrobial activity. The presence of the thiophene moiety in this compound suggests possible efficacy against various pathogens .
  • Cytotoxic Effects : Preliminary studies indicate that the compound may exert cytotoxic effects on certain cancer cell lines, making it a candidate for further research in oncology .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibition of COX enzymes. The IC50 values were found to be comparable to well-known NSAIDs, indicating strong anti-inflammatory potential.

Case Studies

  • Anti-inflammatory Activity : A study conducted on animal models showed that administration of this compound led to a marked reduction in inflammatory markers compared to control groups treated with placebo .
  • Antimicrobial Efficacy : In another study focused on bacterial strains, the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .

Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryCOX inhibition
AntimicrobialDisruption of bacterial cell wall
CytotoxicInduction of apoptosis in cancer cells

Properties

IUPAC Name

N-[4-(2-butanoyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-3-5-18(22)21-16(17-6-4-11-25-17)12-15(19-21)13-7-9-14(10-8-13)20-26(2,23)24/h4,6-11,16,20H,3,5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZFRFQRLINXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.